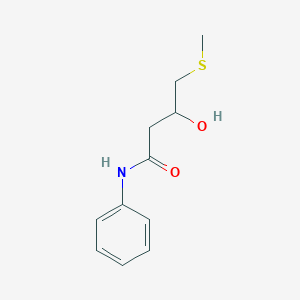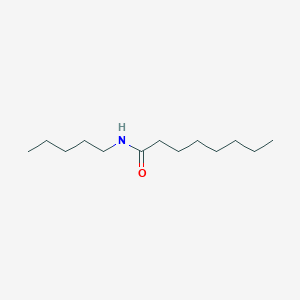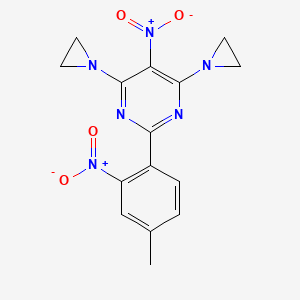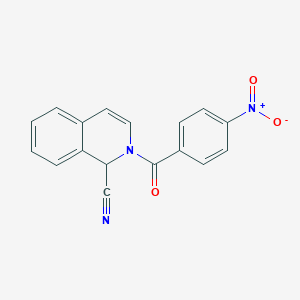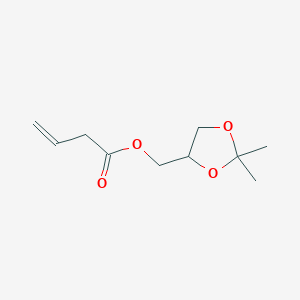
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring attached to a but-3-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with but-3-enoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in medicinal chemistry research.
Medicine
In medicine, this compound derivatives are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
Industrially, the compound is used in the production of polymers, resins, and coatings. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate: Similar structure but with a longer alkyl chain.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate: Similar structure but with a different ester group.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate is unique due to the presence of the but-3-enoate group, which imparts distinct chemical and physical properties This makes it more reactive in certain chemical reactions compared to its analogs with different ester groups
Properties
CAS No. |
63303-80-0 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl but-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
URGOCQSXARMBKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



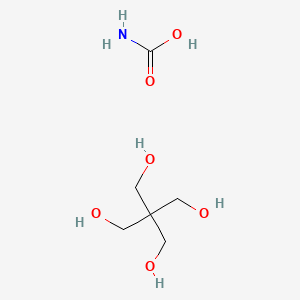
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

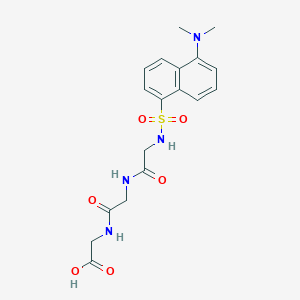
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

